Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

Catalog No.
S1903632
CAS No.
406462-43-9
M.F
C12H30N4W-2
M. Wt
414.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

CAS Number

406462-43-9

Product Name

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

IUPAC Name

bis(tert-butylimino)tungsten;dimethylazanide

Molecular Formula

C12H30N4W-2

Molecular Weight

414.23 g/mol

InChI

InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;

InChI Key

PPJPTAQKIFHZQU-UHFFFAOYSA-N

SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C

Canonical SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C
  • Chemical Vapor Deposition (CVD) Precursor

    BTBMW is a volatile liquid with a relatively low boiling point, making it a suitable candidate for CVD processes. Researchers have explored its use as a precursor for depositing tungsten films and tungsten-based nanostructures. [, ] These films and structures have potential applications in microelectronics, catalysis, and other fields.

  • Study of Tungsten-Nitrogen Bonding

    BTBMW features tungsten bonded to two tert-butylimino ligands (derived from tert-butylamine) and two dimethylamino ligands. This structure allows scientists to investigate the bonding between tungsten and nitrogen atoms. Understanding these interactions can contribute to the development of new catalysts and materials with tailored properties. []

  • Organometallic Chemistry Research

    BTBMW serves as a model compound for studying organometallic chemistry, particularly related to tungsten complexes. By examining its reactivity and behavior, researchers can gain insights into the design and synthesis of novel organometallic compounds with potential applications in catalysis, medicine, and other areas. []

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is a specialized organotungsten compound with the molecular formula C12H30N4W\text{C}_{12}\text{H}_{30}\text{N}_{4}\text{W} and a molecular weight of 414.23 g/mol. This compound features tungsten in a +6 oxidation state, coordinated with two tert-butylimido groups and two dimethylamino ligands. It typically appears as a light yellow to dark orange liquid and is known for its high purity (98%+) as confirmed by integration NMR. Due to its sensitivity to air and moisture, it must be stored under inert gas conditions to maintain stability .

The chemical reactivity of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is primarily utilized in thin film deposition processes, such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). The compound can undergo various reactions depending on the conditions, including thermal decomposition and reactions with electrophilic reagents. The presence of both tert-butylimido and dimethylamido ligands allows for controlled reactivity during these processes .

The synthesis of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) typically involves the reaction of tungsten precursors with tert-butyl and dimethyl amines under controlled conditions. For example, it can be synthesized by reacting tungsten hexacarbonyl with tert-butyl isocyanide and dimethylamine in a suitable solvent. The process requires careful handling due to the compound's sensitivity to moisture and air .

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is primarily used in:

  • Thin Film Deposition: It serves as a precursor for the deposition of tungsten-based thin films in semiconductor and microelectronic applications.
  • Atomic Layer Deposition: The compound is valuable in creating uniform coatings required for advanced device manufacturing.
  • Material Science Research: Its unique properties make it suitable for exploring new materials and coatings .

Interaction studies involving Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) often focus on its coordination chemistry and reactivity patterns with various ligands. These studies help elucidate the mechanisms of thin film formation and the stability of the resulting coatings. Additionally, computational analyses have been employed to understand the influence of steric factors on ligand coordination and bonding modes .

Several compounds share structural similarities with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
Tetrakis(dimethylamido)tungsten(IV)C8H24N4W\text{C}_{8}\text{H}_{24}\text{N}_{4}\text{W}Used in similar deposition processes but in lower oxidation state
Bis(ethylcyclopentadienyl)tungsten dihydrideC10H12W\text{C}_{10}\text{H}_{12}\text{W}Features cyclopentadienyl ligands, differing reactivity
Tungsten hexacarbonylW CO 6\text{W CO }_{6}A well-known precursor for tungsten deposition processes
Bis(tert-butylimido)bis(N,O-chelate)tungsten(VI)VariesContains chelating ligands which influence reactivity patterns

The uniqueness of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) lies in its combination of both tert-butylimido and dimethylamido ligands, which provide enhanced stability and controlled deposition characteristics compared to other tungsten complexes .

Thermal Stability and Decomposition Kinetics

The thermal characteristics of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) have been extensively analyzed through comprehensive thermogravimetric studies. The compound exhibits remarkably favorable thermal properties for vapor deposition applications, with an activation energy (Ea) of 47.4 ± 4.7 kJ mol⁻¹ and an enthalpy of vaporization (ΔHvap) of 49.0 ± 4.8 kJ mol⁻¹ [4]. These values are among the lowest recorded for commercial tungsten molecular precursors, indicating exceptional volatility characteristics.

Thermal ParameterValueUnitUncertainty
Activation Energy (Ea)47.4kJ mol⁻¹± 4.7
Enthalpy of Vaporization (ΔHvap)49.0kJ mol⁻¹± 4.8
Temperature at 1 Torr61.6°C± 1.8
Residual Mass1.5%± 0.5

The compound demonstrates a thermogravimetric analysis temperature window that facilitates complete volatilization prior to decomposition onset, with minimal residual mass of 1.5 ± 0.5% [4]. This exceptionally low residual mass indicates clean sublimation behavior without significant thermal decomposition within the operational temperature range, making it highly suitable for atomic layer deposition processes where precise control over precursor delivery is essential.

The decomposition kinetics follow first-order behavior typical of organometallic complexes, with the compound maintaining structural integrity until the volatilization process is complete [4]. The liquid state of the compound at room temperature, attributed to the presence of bulky tert-butyl groups that inhibit crystalline packing, contributes significantly to its enhanced volatility compared to crystalline tungsten precursors [4].

Nuclear Magnetic Resonance Spectral Signatures and Density Functional Theory Validation

The nuclear magnetic resonance characterization of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) provides definitive structural confirmation through integration analysis. The compound's purity is routinely verified through proton nuclear magnetic resonance integration methods, with commercial specifications typically requiring 98%+ purity as determined by this technique [3] [9].

The spectroscopic profile reveals characteristic chemical shifts consistent with the proposed molecular structure. The compound exhibits nuclear magnetic resonance signals that conform to the expected structural framework, with the tert-butyl groups and dimethylamino substituents producing distinct resonance patterns [9] [10]. The ¹⁵N nuclear magnetic resonance spectroscopy of related tungsten imido complexes demonstrates that chemical shift parameters serve as diagnostic indicators of electronic structure and reactivity patterns [11] [12].

Density functional theory calculations have been employed to validate experimental nuclear magnetic resonance observations in analogous tungsten complexes, providing theoretical framework for understanding the electronic environment around the metal center [13]. These computational studies reveal how steric demands of ligands influence coordination geometries and bonding modes, with particular attention to the relationship between molecular structure and spectroscopic signatures.

The tungsten-183 nuclear magnetic resonance spectroscopy, where applicable, provides additional structural information, as this isotope represents the only nuclear magnetic resonance-active natural tungsten isotope with a spin of 1/2 and natural abundance of 14.3% [14]. The chemical shifts in tungsten-183 nuclear magnetic resonance are highly sensitive to the surrounding electronic environment, providing complementary information to standard proton and carbon-13 nuclear magnetic resonance measurements.

Vapor Pressure Characteristics for Deposition Applications

The vapor pressure profile of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) has been optimized for chemical vapor deposition and atomic layer deposition applications through careful molecular design. The compound exhibits a boiling point of 81°C at 0.02 mmHg, corresponding to exceptional volatility at reduced pressures commonly employed in deposition systems [2] [15] . Alternative measurements report boiling points in the range of 54-56°C at 0.03 hPa, confirming the high volatility characteristics [3].

The temperature at 1 Torr pressure has been precisely determined as 61.6 ± 1.8°C, providing critical information for precursor delivery system design [4]. This relatively low temperature requirement enables operation of deposition systems without excessive heating of precursor reservoirs, reducing the risk of thermal decomposition during precursor transport.

Pressure ConditionTemperatureReference
0.02 mmHg81°C [2] [15]
0.03 hPa54-56°C [3]
1 Torr61.6 ± 1.8°C [4]

The compound's liquid state at room temperature (density of 1.305 g/mL at 25°C) facilitates uniform vapor generation through conventional bubbler systems [2] [8]. The vapor pressure characteristics have been successfully utilized in atomic layer deposition processes for tungsten disulfide film growth, demonstrating practical applicability in industrial deposition systems [17].

Hydrogen Bond Acceptor Count

4

Exact Mass

414.197980 g/mol

Monoisotopic Mass

414.197980 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-08-16

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